Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to 5-Chlorobenzimidazole (C₇H₅ClN₂)
Prepared for: Researchers, Scientists, and Drug Development Professionals
From the desk of: A Senior Application Scientist
Executive Summary
5-Chlorobenzimidazole is a halogenated heterocyclic compound built upon the privileged benzimidazole scaffold, a motif central to numerous pharmaceuticals and biologically active molecules.[1] Its molecular formula is C₇H₅ClN₂, and it serves as a critical intermediate and building block in medicinal chemistry, agrochemicals, and materials science.[2] The chlorine atom at the 5-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for developing targeted therapeutics.[3] This guide provides an in-depth examination of 5-Chlorobenzimidazole, covering its synthesis, physicochemical characteristics, reactivity, and applications, with a focus on field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.
Core Concepts: Structure and Significance
The structure of 5-Chlorobenzimidazole consists of a benzene ring fused to an imidazole ring, with a chlorine atom substituted at the 5-position of the benzene portion.[3] This planar, aromatic system possesses unique chemical characteristics that underpin its utility.
-
The Benzimidazole Nucleus : This core structure is amphoteric. The pyrrolic N-H group can act as a weak acid, while the imine nitrogen (-N=) is a weak base.[3] This duality allows for diverse chemical modifications and facilitates interactions with biological targets through hydrogen bonding.[4][5]
-
The 5-Chloro Substituent : The presence of chlorine, an electron-withdrawing group, modulates the pKa of the imidazole nitrogens and influences the reactivity of the benzene ring in electrophilic substitution reactions.[3] Critically, it increases the molecule's lipophilicity compared to unsubstituted benzimidazole, which can enhance its ability to cross biological membranes—a key consideration in pharmacokinetic design.[3]
dot
graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext, fontname="Helvetica"];
edge [fontname="Helvetica"];
// Atom nodes
N1 [label="N", pos="0,0.6!"];
C2 [label="C", pos="0.8,0!"];
N3 [label="N", pos="0,-0.6!"];
C4 [label="C", pos="-1.2,-1.2!"];
C5 [label="C", pos="-2.1,-0.6!"];
C6 [label="C", pos="-2.1,0.6!"];
C7 [label="C", pos="-1.2,1.2!"];
C3a [label="C", pos="-0.8,0!"];
C7a [label="C", pos="-0.8,0!"]; // Fused carbons
// Hydrogen nodes
H_N1 [label="H", pos="-0.5,1.0!"];
H_C2 [label="H", pos="1.5,0!"];
H_C4 [label="H", pos="-1.2,-1.9!"];
H_C6 [label="H", pos="-2.8,1.0!"];
H_C7 [label="H", pos="-1.2,1.9!"];
// Chlorine node
Cl5 [label="Cl", pos="-2.8,-1.0!"];
// Bonds
N1 -- C2;
C2 -- N3;
N3 -- C3a;
C3a -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C7a;
C7a -- N1;
C3a -- C7a [style=invis]; // To represent the fusion
// Hydrogen bonds
N1 -- H_N1;
C2 -- H_C2;
C4 -- H_C4;
C6 -- H_C6;
C7 -- H_C7;
// Chlorine bond
C5 -- Cl5;
// Double bonds (approximated with labels)
label_N1_C2 [label="=", pos="0.4,0.3", fontsize=20];
label_N3_C3a [label="=", pos="-0.4,-0.3", fontsize=20];
label_C4_C5 [label="=", pos="-1.65,-0.9", fontsize=20];
label_C6_C7 [label="=", pos="-1.65,0.9", fontsize=20];
}
caption: "Structure of 5-Chlorobenzimidazole (C₇H₅ClN₂)"
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical research. The properties of 5-Chlorobenzimidazole are well-documented, providing a clear analytical fingerprint for identity and purity confirmation.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClN₂ | [2][6] |
| Molecular Weight | 152.58 g/mol | [2] |
| Appearance | White to off-white powder/solid | [2] |
| Melting Point | 118-122 °C or 128-134 °C | [2] |
| ¹H NMR (DMSO-d₆) | δ 12.61 (s, 1H), 8.27 (s, 1H), 7.65 (s, 1H), 7.60 (d, J=8.5 Hz, 1H), 7.21 (dd, J=8.5, 1.8 Hz, 1H) | [7][8] |
| ¹³C NMR (DMSO-d₆) | δ 143.4, 139.3, 136.6, 126.2, 122.0, 116.4, 115.2 | [7][8] |
| Mass Spec (ESI+) | m/z 153/155 (M+H)⁺, corresponding to ³⁵Cl/³⁷Cl isotopes | [8] |
| CAS Number | 4887-82-5 | [6] |
Note: The reported melting point varies between sources, which may be due to different isomeric purities or measurement conditions.
Synthesis: A Validated Protocol
The most reliable and common synthesis of 5-Chlorobenzimidazole involves the condensation and cyclization of 4-chloro-1,2-phenylenediamine with formic acid.[3][9] This method, known as the Phillips condensation, is robust and ensures the correct positioning of the chlorine substituent.[3]
// Nodes
A [label="Start: 4-chloro-1,2-phenylenediamine\n+ Formic Acid"];
B [label="Reflux\n(e.g., in 4M HCl)"];
C [label="Intermediate:\nN-formyl-4-chloro-1,2-phenylenediamine"];
D [label="Intramolecular Cyclization\n(Dehydration)"];
E [label="Neutralization\n(e.g., with NH4OH)"];
F [label="Precipitation & Isolation"];
G [label="End: 5-Chlorobenzimidazole"];
// Edges
A -> B [label="Step 1: Condensation"];
B -> C;
C -> D [label="Step 2: Ring Closure"];
D -> E;
E -> F [label="Step 3: Workup"];
F -> G;
}
caption: "General Synthesis Workflow for 5-Chlorobenzimidazole."
Experimental Protocol: Phillips Condensation
Causality: This protocol utilizes formic acid as the source for the C2 carbon of the imidazole ring. The acidic medium (HCl) protonates the carbonyl oxygen of formic acid, making it more electrophilic and facilitating the initial nucleophilic attack by one of the amino groups of the diamine. The subsequent refluxing provides the necessary energy for the dehydration and ring closure.
Materials:
-
4-chloro-1,2-phenylenediamine
-
Formic acid (≥95%)
-
4 M Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH) solution
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chloro-1,2-phenylenediamine (1.0 eq) and formic acid (1.2 eq).
-
Acidification: Slowly add 4 M HCl (approx. 5-6 mL per gram of diamine). The mixture will become a slurry.
-
Condensation & Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the mixture by adding concentrated ammonium hydroxide until the pH is approximately 7-8. This step is exothermic and should be performed in a fume hood with caution.
-
Isolation: The product, 5-Chlorobenzimidazole, will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white to off-white crystalline solid.
Chemical Reactivity and Derivatization Strategies
5-Chlorobenzimidazole is a versatile scaffold for further chemical modification, primarily at three sites: the N-H of the imidazole ring, the C2 position, and the C-Cl bond on the benzene ring.
A. N-Alkylation
Rationale: Attaching alkyl or aryl groups to the imidazole nitrogen is a common strategy to modulate solubility, metabolic stability, and receptor binding affinity. The reaction proceeds via deprotonation of the acidic N-H proton by a base, creating a nucleophilic anion that attacks an alkyl halide.[10]
Protocol: N-Alkylation of 5-Chlorobenzimidazole
-
Setup: To a solution of 5-Chlorobenzimidazole (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Activation: Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction to 60-80 °C and monitor by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: After cooling, pour the reaction mixture into ice-cold water. The N-alkylated product often precipitates and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Rationale: The C-Cl bond can be functionalized to form new C-C bonds, although it is less reactive than corresponding C-Br or C-I bonds. The Suzuki-Miyaura coupling is a powerful tool for this transformation, enabling the introduction of aryl or vinyl groups.[11][12] This reaction is fundamental in modern drug discovery for building molecular complexity.[13][14] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[12]
// Nodes
pd0 [label="Pd(0)L₂"];
pd_complex [label="[Ar-Pd(II)-X]L₂", fillcolor="#F1F3F4"];
transmetal [label="[Ar-Pd(II)-Ar']L₂", fillcolor="#F1F3F4"];
product [label="Ar-Ar'"];
// Invisible nodes for labels
reagents1 [shape=plaintext, label="Ar-X\n(5-Cl-Benzimidazole)"];
reagents2 [shape=plaintext, label="Ar'-B(OH)₂\n+ Base"];
// Edges
pd0 -> pd_complex [label=" Oxidative\n Addition"];
pd_complex -> transmetal [label=" Transmetalation"];
transmetal -> pd0 [label=" Reductive\n Elimination"];
// Connect reagents to the cycle
reagents1 -> pd_complex [style=dashed, arrowhead=none];
reagents2 -> transmetal [style=dashed, arrowhead=none];
transmetal -> product [style=dashed, arrowhead=open, label=" Product\n Formation"];
}
caption: "Catalytic Cycle of the Suzuki-Miyaura Reaction."
Protocol: Suzuki Coupling (Conceptual)
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-Chlorobenzimidazole (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 3:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is then purified by silica gel column chromatography to isolate the coupled product.
Applications in Drug Discovery and Beyond
5-Chlorobenzimidazole is not just a laboratory curiosity; it is a cornerstone for creating molecules with significant real-world impact.
A. Medicinal Chemistry
The scaffold is integral to numerous therapeutic areas.[1][2]
-
Antimalarial Agents: Drug resistance, particularly to chloroquine, is a major global health challenge. Derivatives of 5-Chlorobenzimidazole have shown potent activity against resistant strains of Plasmodium falciparum.[3][4] A series of 5-chlorobenzimidazolyl-chalcones demonstrated significant antiplasmodial effects.[3][5]
| Compound Derivative | IC₅₀ (µM) vs. Chloroquine-Resistant Strains | Source(s) |
| Unsubstituted Chalcone | 0.78 | [3][4] |
| Methoxylated Chalcone | 0.32 - 1.96 | [3][4] |
-
Anticancer and Antifungal Agents: The benzimidazole core is found in various anticancer and antifungal medications, and 5-Chlorobenzimidazole serves as a key starting material for their synthesis.[2][3][15]
-
Enzyme Inhibition: Derivatives have been studied for their ability to inhibit enzymes like heme synthesis, with the 5-chloro substituent often enhancing inhibitory activity compared to other analogues like 5-nitro derivatives.[3]
B. Agrochemicals and Material Science
Beyond medicine, 5-Chlorobenzimidazole is a building block for fungicides and herbicides, contributing to crop protection.[2] In material science, its incorporation into polymers can enhance durability and resistance to environmental factors like UV radiation and chemical exposure.[2][3]
Safety and Toxicological Profile
As with any chemical reagent, proper handling of 5-Chlorobenzimidazole is paramount. The available safety data indicates specific hazards that must be managed in a laboratory setting.[6]
| Hazard Information | GHS Classification and Precautionary Statements | Source(s) |
| Pictograms | Danger | [6] |
| Hazard Statements | H302: Harmful if swallowed.H318: Causes serious eye damage. | [6] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
| Storage | Store at room temperature in a tightly closed container. | [2][16] |
Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[16]
Conclusion
5-Chlorobenzimidazole is a high-value chemical intermediate whose strategic importance in drug discovery and materials science cannot be overstated. Its unique combination of a biologically relevant benzimidazole core and a reactivity-modulating chloro-substituent provides a versatile platform for synthetic innovation. The protocols and data presented in this guide offer a robust foundation for researchers to confidently handle, characterize, and derivatize this compound, accelerating the development of novel molecules with therapeutic and industrial potential.
References